![molecular formula C18H14F2N4O2 B2396603 N,N-bis[(4-fluorophenyl)methyl]-5-nitropyrimidin-2-amine CAS No. 866154-97-4](/img/structure/B2396603.png)
N,N-bis[(4-fluorophenyl)methyl]-5-nitropyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-bis[(4-fluorophenyl)methyl]-5-nitropyrimidin-2-amine: is a synthetic organic compound characterized by the presence of fluorinated phenyl groups and a nitropyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis[(4-fluorophenyl)methyl]-5-nitropyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzylamine with 5-nitropyrimidine-2-amine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions: N,N-bis[(4-fluorophenyl)methyl]-5-nitropyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Coupling Reactions: Boronic acids or esters, palladium catalysts, and bases like potassium phosphate.
Major Products:
Reduction: Formation of N,N-bis[(4-fluorophenyl)methyl]-5-aminopyrimidin-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Coupling: Formation of biaryl compounds with extended conjugation.
Aplicaciones Científicas De Investigación
Chemistry: N,N-bis[(4-fluorophenyl)methyl]-5-nitropyrimidin-2-amine is used as a building block in organic synthesis, particularly in the development of new materials and polymers with unique properties .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents .
Medicine: The compound’s potential medicinal applications include its use as a lead compound in the development of drugs targeting specific enzymes or receptors. Its fluorinated phenyl groups enhance its metabolic stability and bioavailability .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings with enhanced chemical resistance and mechanical properties .
Mecanismo De Acción
The mechanism of action of N,N-bis[(4-fluorophenyl)methyl]-5-nitropyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated phenyl groups and nitropyrimidine core allow it to bind to these targets with high affinity, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparación Con Compuestos Similares
Flmodafinil: A wakefulness-promoting agent with a similar fluorinated phenyl structure.
Bis(4-fluorophenyl)methanol: Used in the synthesis of aromatic polyethers.
Bis(4-fluorophenyl)methyl piperazine: Used in the synthesis of flunarizine.
Uniqueness: N,N-bis[(4-fluorophenyl)methyl]-5-nitropyrimidin-2-amine is unique due to its combination of a nitropyrimidine core and fluorinated phenyl groups. This structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propiedades
IUPAC Name |
N,N-bis[(4-fluorophenyl)methyl]-5-nitropyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N4O2/c19-15-5-1-13(2-6-15)11-23(12-14-3-7-16(20)8-4-14)18-21-9-17(10-22-18)24(25)26/h1-10H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQMVSVUMSFTKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN(CC2=CC=C(C=C2)F)C3=NC=C(C=N3)[N+](=O)[O-])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2396520.png)
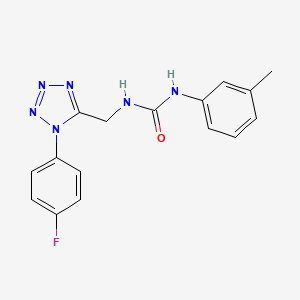
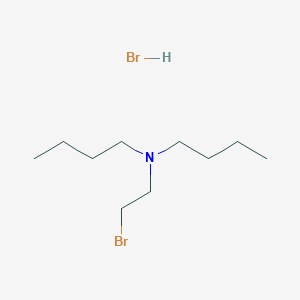
![(E)-3-(but-2-en-1-yl)-1,7-dimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2396523.png)
![2,5-dichloro-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2396524.png)
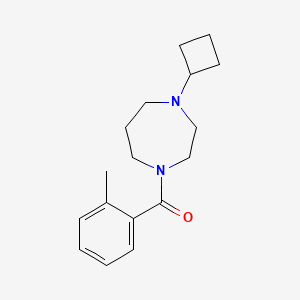
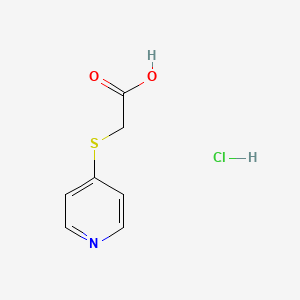
![N-(4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide](/img/structure/B2396527.png)
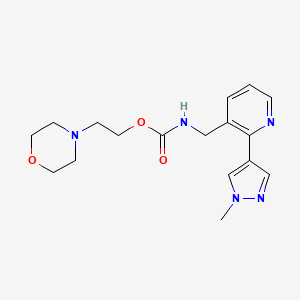

![6-Cyclopropyl-2-[[1-(2-naphthalen-1-ylacetyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2396533.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2396535.png)
![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide](/img/structure/B2396538.png)
![2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2396540.png)
